molecular formula C11H9BrClN B1519204 4-Bromo-7-chloro-2,8-dimethylquinoline CAS No. 1070879-69-4

4-Bromo-7-chloro-2,8-dimethylquinoline

Cat. No. B1519204
M. Wt: 270.55 g/mol
InChI Key: ITXAGISRCZQTMO-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-2,8-dimethylquinoline is a chemical compound with the molecular formula C11H9BrClN . It has a molecular weight of 270.55 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string for 4-Bromo-7-chloro-2,8-dimethylquinoline is Cc1cc(Cl)c2ccc(Br)c(C)c2n1 . This string represents the structure of the molecule in a linear format, where “C” represents carbon atoms, “c” represents aromatic carbon atoms, “1” and “2” represent ring closures, “Br” represents a bromine atom, “Cl” represents a chlorine atom, and “n” represents a nitrogen atom.


Physical And Chemical Properties Analysis

4-Bromo-7-chloro-2,8-dimethylquinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.

Scientific Research Applications

Photolabile Protecting Groups

A study by Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ demonstrated greater single-photon quantum efficiency than other esters and had sufficient sensitivity to multiphoton-induced photolysis for use in vivo. Its properties, including increased solubility and low fluorescence, make it useful as a caging group for biological messengers, illustrating a significant application in controlled release mechanisms in biological systems (Fedoryak & Dore, 2002).

Antitumor Activity

Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including derivatives structurally related to 4-Bromo-7-chloro-2,8-dimethylquinoline, as potential antitumor agents. These compounds, synthesized through diazotization and coupling processes, showed significant antitumor activity against murine leukemias. Their research highlights the potential use of halogen-substituted quinolines in developing new anticancer drugs (Lin & Loo, 1978).

Tyrosine Kinase Inhibition

Bridges et al. (1996) explored the structure-activity relationships for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. Their work demonstrates the importance of halogen substitution in modulating the activity of quinoline derivatives against tyrosine kinases, indicating applications in targeted cancer therapies (Bridges et al., 1996).

Corrosion Inhibition

Rbaa et al. (2018) synthesized novel 8-hydroxyquinoline derivatives for corrosion inhibition on mild steel in an acidic environment, showcasing the potential application of quinoline derivatives in protecting metals from corrosion. Their research provides insights into the use of these compounds in industrial applications where corrosion resistance is crucial (Rbaa et al., 2018).

Fluorescence and Biological Studies

Guggilapu et al. (2016) developed an efficient synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using MoO2Cl2. Their work not only demonstrates the versatility of quinoline derivatives in synthetic organic chemistry but also highlights their potential applications in developing fluorescent materials and studying biological systems (Guggilapu et al., 2016).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It has hazard statements H301 - H318 - H413 and precautionary statements P280 - P301 + P310 - P305 + P351 + P338 . This indicates that it is toxic if swallowed, causes serious eye damage, and may cause long lasting harmful effects to aquatic life .

properties

IUPAC Name

4-bromo-7-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-6-5-9(12)8-3-4-10(13)7(2)11(8)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXAGISRCZQTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653718
Record name 4-Bromo-7-chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-chloro-2,8-dimethylquinoline

CAS RN

1070879-69-4
Record name Quinoline, 4-bromo-7-chloro-2,8-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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